tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519420
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate

CAS No.:

Cat. No.: VC16519420

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate -

Specification

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16)
Standard InChI Key NXLSIUAMCGYUFH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a tert-butyl carbamate group ((CH3)3C-O-C(=O)-N\text{(CH}_3\text{)}_3\text{C-O-C(=O)-N}) attached to a propyl chain containing a ketone (3-oxo\text{3-oxo}) and an oxolan-3-ylmethyl substituent. The oxolan ring introduces stereoelectronic effects that influence its reactivity, while the carbamate moiety provides sites for nucleophilic attack or hydrolysis .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4
Molecular Weight257.33 g/mol
IUPAC Nametert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate
SMILESCC(C)(C)OC(=O)NCC(CC1CCOC1)C=O
InChI KeyNXLSIUAMCGYUFH-UHFFFAOYSA-N

Stereochemical Considerations

The oxolan-3-ylmethyl group introduces chirality at the oxolan ring’s third carbon. Computational studies suggest that the (3R) configuration predominates in synthetic samples, though enantiomeric purity depends on the starting materials and reaction conditions. The tert-butyl group’s steric bulk further impacts conformational flexibility, favoring staggered configurations in solution .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves sequential coupling and protection steps. A common route includes:

  • Oxolan-3-ylmethylpropionamide Formation: Reaction of oxolan-3-ylmethanol with acrylonitrile under acid catalysis yields 3-(oxolan-3-yl)propanenitrile, which is hydrolyzed to the corresponding amide.

  • Carbamate Installation: The amide intermediate reacts with tert-butyl carbamate in the presence of cesium carbonate and 1,4-dioxane, facilitating nucleophilic substitution at the carbonyl carbon.

  • Oxidation: The propyl chain’s terminal alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Oxolan-3-ylmethanol, acrylonitrile, H₂SO₄, 80°C65–70
2tert-Butyl carbamate, Cs₂CO₃, 1,4-dioxane, 110°C50–55
3PCC, CH₂Cl₂, rt75–80

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals at:

  • ¹H NMR: δ 1.42 (s, 9H, tert-butyl), δ 3.60–3.85 (m, 4H, oxolan OCH₂), δ 4.20 (t, 1H, NCH₂) .

  • ¹³C NMR: δ 28.1 (tert-butyl C), δ 79.8 (carbamate C=O), δ 207.5 (ketone C=O).

Reactivity and Functional Group Transformations

Hydrolysis Reactions

The carbamate group undergoes alkaline hydrolysis to yield tert-butanol and a secondary amine:

(CH3)3C-O-C(=O)-NHR+NaOH(CH3)3C-OH+NH2R+CO32\text{(CH}_3\text{)}_3\text{C-O-C(=O)-NHR} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{C-OH} + \text{NH}_2\text{R} + \text{CO}_3^{2-}

This reaction is critical for prodrug activation in medicinal applications.

Nucleophilic Substitutions

The ketone moiety participates in nucleophilic additions. For example, reaction with hydroxylamine forms an oxime derivative, which can be further functionalized:

R-C(=O)-R’+NH2OHR-C(=N-OH)-R’\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)-R'}

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for protease inhibitors, where the carbamate acts as a reversible covalent binder to catalytic serine residues. Molecular docking simulations predict strong binding affinity (Kd2.3μMK_d \approx 2.3 \, \mu\text{M}) to HIV-1 protease.

Coordination Chemistry

The oxolan ring’s oxygen atoms chelate metal ions, forming complexes with Cu(II) and Zn(II). These complexes exhibit luminescence and catalytic activity in oxidation reactions .

Research Advancements and Future Directions

Recent Studies

  • Enzyme Inhibition: In vitro assays demonstrate 45% inhibition of acetylcholinesterase at 10 μM, suggesting potential for Alzheimer’s disease therapeutics.

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 82% .

Unresolved Challenges

  • Stereoselectivity: Current methods produce racemic mixtures; asymmetric synthesis using chiral catalysts remains under exploration.

  • Toxicity Profiling: Limited data exist on in vivo pharmacokinetics and off-target effects.

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